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Compound of Interest

Compound Name: Methyl 4-chloro-4-oxobutanoate

Cat. No.: B073677

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for
Methyl 4-chloro-4-oxobutanoate (CAS No. 1490-25-1), a bifunctional building block
frequently utilized in organic synthesis. The following sections detail its mass spectrometry,
infrared, and nuclear magnetic resonance data, along with standardized experimental protocols
for data acquisition.

Spectroscopic Data Summary

The quantitative spectroscopic data for Methyl 4-chloro-4-oxobutanoate are summarized in
the tables below.

Mass Spectrometry (MS)

The electron ionization mass spectrum of Methyl 4-chloro-4-oxobutanoate is characterized
by several key fragments. The data presented here is sourced from experimental Gas
Chromatography-Mass Spectrometry (GC-MS) analysis.
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Mass-to-Charge Ratio

Relative Intensity (%)

Putative Fragment

(m/z) Assignment
55 100.0 [C3Hs0]*

59 45.9 [COOCHs]*
115 42.9 M - CIJ*

99 38.8 [M - OCHs]*
27 30.7 [C2Hs]*

28 30.5 [COJ*

29 29.5 [CHOJ*

117 26.6 [M - Cl + 2H]*
69 22.0 [CaHsO]*

31 20.3 [OCHs]*

Nuclear Magnetic Resonance (NMR) Spectroscopy

Note: Experimental NMR data for Methyl 4-chloro-4-oxobutanoate is not readily available in

public spectral databases. The following data is based on high-quality computational

predictions and serves as a reliable estimation for spectral interpretation.

IH NMR (Predicted)

. . Coupling
Chemical Shift L . .
Multiplicity Integration Constant (J) Assignment
(3) (ppm)
(Hz)
3.68 Singlet 3H - -OCHs
3.25 Triplet 2H 6.5 -CH2-COCI
2.75 Triplet 2H 6.5 -CH2-COOCHs

13C NMR (Predicted)

© 2025 BenchChem. All rights reserved.

Tech Support


https://www.benchchem.com/product/b073677?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b073677?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Chemical Shift (8) (ppm) Assighment

172.5 Ester Carbonyl (C=0)

171.0 Acyl Chloride Carbonyl (C=0)

52.0 Methoxyl Carbon (-OCHs)

43.0 Methylene Carbon adjacent to Acyl Chloride (-
CH2-COCl)

08 5 Methylene Carbon adjacent to Ester (-CHz-

COOCH:s)

Infrared (IR) Spectroscopy

The infrared spectrum of Methyl 4-chloro-4-oxobutanoate is dominated by the characteristic
stretching vibrations of its two carbonyl groups.

Wavenumber . . . .

(cm-?) Intensity Vibration Type Functional Group
~ 1810 Strong C=0 Stretch Acyl Chloride

~ 1740 Strong C=0 Stretch Ester

~ 1200 Strong C-O Stretch Ester

2950-2850 Medium C-H Stretch Aliphatic

Experimental Protocols

Standardized protocols for the acquisition of spectroscopic data for liquid samples like Methyl
4-chloro-4-oxobutanoate are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve 5-25 mg of Methyl 4-chloro-4-oxobutanoate in
approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCIs). The solvent
should be chosen for its ability to dissolve the sample and for its minimal interference with
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the analyte's signals. Add a small amount of an internal standard, such as tetramethylsilane
(TMS), for chemical shift referencing (6 = 0.00 ppm).

 Instrumentation: Utilize a high-field NMR spectrometer (e.g., 300 MHz or higher).
e 1H NMR Acquisition:
o Acquire a one-dimensional proton spectrum.
o Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

o The number of scans can be adjusted to achieve an adequate signal-to-noise ratio, but for
a sample of this concentration, 8-16 scans are often sufficient.

e 13C NMR Acquisition:
o Acquire a one-dimensional carbon spectrum with proton decoupling.

o Due to the lower natural abundance and smaller gyromagnetic ratio of 13C, a larger
number of scans is required (e.g., 1024 or more) to obtain a good signal-to-noise ratio.

o Arelaxation delay of 2-5 seconds is recommended to ensure quantitative analysis of all
carbon signals, including quaternary carbons.

Infrared (IR) Spectroscopy

o Sample Preparation: As Methyl 4-chloro-4-oxobutanoate is a liquid at room temperature,
the neat liquid can be analyzed. Place one to two drops of the neat liquid onto the surface of
a salt plate (e.g., NaCl or KBr). Gently place a second salt plate on top to create a thin liquid
film.

¢ Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
o Data Acquisition:
o Record a background spectrum of the empty spectrometer.

o Mount the salt plates with the sample in the spectrometer's sample holder.
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o Acquire the sample spectrum over the mid-infrared range (typically 4000-400 cm™1).

o The final spectrum is presented in terms of transmittance or absorbance as a function of
wavenumber.

Mass Spectrometry (MS)

o Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,
typically via a gas chromatograph (GC) for separation and introduction into the ion source, or
through direct injection if the sample is sufficiently pure.

« lonization: Utilize electron ionization (EI) as the ionization method. In this process, the
sample molecules are bombarded with a high-energy electron beam (typically 70 eV),
causing them to ionize and fragment.

o Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole
or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

» Detection: A detector records the abundance of each ion at a specific m/z value, generating
a mass spectrum that shows the relative intensity of each fragment.

Visualizations

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound.
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Spectroscopic Analysis Workflow for a Chemical Compound
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A generalized workflow for spectroscopic analysis.

 To cite this document: BenchChem. [Spectroscopic Profile of Methyl 4-chloro-4-
oxobutanoate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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